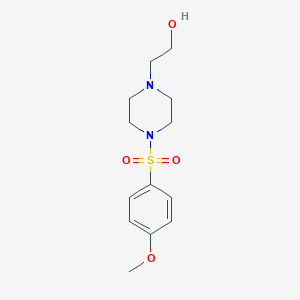

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Vue d'ensemble

Description

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a 4-methoxyphenylsulfonyl group and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the 4-Methoxyphenylsulfonyl Group: The protected piperazine can then be reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-methoxyphenylsulfonyl group.

Attachment of the Ethanol Moiety: The final step involves the reaction of the sulfonylated piperazine with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

Reduction: Formation of 2-(4-((4-Methoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit antidepressant properties. A study demonstrated that piperazine derivatives can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Antipsychotic Effects

The sulfonamide moiety in this compound is of particular interest for its potential antipsychotic effects. Studies have shown that piperazine derivatives can interact with dopamine receptors, suggesting a possible pathway for the treatment of schizophrenia and other psychotic disorders.

Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory properties. Research on related sulfonamide compounds has indicated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological effects of a similar piperazine derivative in animal models. The results indicated significant improvements in depressive-like behaviors when administered at specific dosages, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy.

Case Study: In Vivo Anti-inflammatory Effects

In another study, a related compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema, suggesting that the compound could be developed into an effective anti-inflammatory agent.

Potential for Drug Development

The unique structural features of this compound position it as a candidate for further development in drug formulation. Its ability to interact with multiple biological targets makes it a versatile lead compound for synthesizing new drugs aimed at treating mental health disorders and inflammatory conditions.

Mécanisme D'action

The mechanism of action of 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the target protein, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with a chlorine atom instead of a methoxy group.

2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and its ability to participate in specific chemical reactions, making it a valuable molecule for various applications.

Activité Biologique

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 321531-40-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-methoxyphenylsulfonyl group and an ethanol moiety. Its molecular formula is with a molecular weight of approximately 300.37 g/mol .

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in target proteins.

- Receptor Interaction : It has been suggested that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant to various neurological conditions.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate selective activity against pathogens such as Chlamydia and other Gram-positive and Gram-negative bacteria . The structure of this compound suggests potential for similar activity.

Antichlamydial Activity

A study focusing on the synthesis of piperazine-based compounds reported that certain derivatives showed significant antichlamydial activity. While specific data on this compound's efficacy against Chlamydia is limited, the structural similarities suggest it could possess comparable effects .

Comparative Studies

A comparative analysis of similar compounds reveals insights into the influence of structural modifications on biological activity. For example, variations in the substituents on the piperazine ring can significantly alter antimicrobial potency:

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | Structure | Moderate |

| This compound | Structure | Potentially high |

| 1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol | Structure | Low |

This table illustrates how modifications can enhance or diminish biological activity, emphasizing the importance of structure in drug design.

Case Studies and Research Findings

Case Study 1: Antibacterial Testing

In a study assessing various piperazine derivatives, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity. This suggests that the methoxy group in this compound may similarly enhance its efficacy against bacterial strains .

Case Study 2: Toxicity Assessment

Preliminary toxicity assessments conducted on related piperazine compounds indicated low cytotoxicity in human cell lines, suggesting that this compound may also be safe for therapeutic applications .

Propriétés

IUPAC Name |

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWVVGUOHKZQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349929 | |

| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321531-40-2 | |

| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.